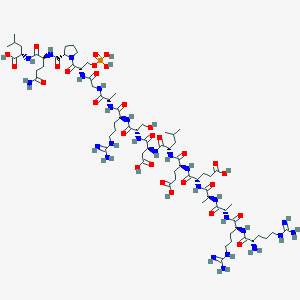

H-Arg-Arg-Ala-Ala-Glu-Glu-Leu-Asp-Ser-Arg-Ala-Gly-Ser(PO3H2)-Pro-Gln-Leu-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2B-(SP) ist ein selektives Phosphopeptid-Substrat für die Glykogensynthasekinase-3 (GSK-3). Es ist von der Phosphorylierungsstelle des Translationsfaktors eukaryotischer Initiationsfaktor 2B (eIF2B) abgeleitet. Diese Verbindung wird in der biochemischen Forschung häufig verwendet, um die Aktivität von GSK-3 zu untersuchen, einem Enzym, das an verschiedenen zellulären Prozessen beteiligt ist, darunter Stoffwechsel, Zelldifferenzierung und Apoptose .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2B-(SP) beinhaltet die Festphasenpeptidsynthese (SPPS)-Methode. Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Anlagerung der ersten Aminosäure: Die erste Aminosäure wird über ihre Carboxylgruppe an das Harz gebunden.

Entschützung und Kupplung: Die Aminogruppe der angehängten Aminosäure wird entschützt, und die nächste Aminosäure wird mit einem Kupplungsreagenz wie N,N'-Diisopropylcarbodiimid (DIC) oder 1-Hydroxybenzotriazol (HOBt) daran gekoppelt.

Wiederholung: Die Entschützungs- und Kupplungsschritte werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung und Reinigung: Das Peptid wird vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von 2B-(SP) folgt einem ähnlichen SPPS-Verfahren, jedoch in größerem Maßstab. Automatisierung und Optimierung der Reaktionsbedingungen werden eingesetzt, um die Ausbeute und Reinheit zu erhöhen. Der Einsatz fortschrittlicher Reinigungstechniken gewährleistet die Produktion von hochwertigen Peptiden, die für Forschungszwecke geeignet sind .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2B-(SP) unterliegt Phosphorylierungsreaktionen, bei denen es durch GSK-3 phosphoryliert wird. Diese Reaktion ist entscheidend für die Untersuchung der Enzymaktivität und ihrer Rolle in verschiedenen zellulären Prozessen .

Häufige Reagenzien und Bedingungen

Reagenzien: Glykogensynthasekinase-3 (GSK-3), Adenosintriphosphat (ATP), Magnesiumionen (Mg²⁺).

Hauptprodukte

Das Hauptprodukt der Phosphorylierungsreaktion ist die phosphorylierte Form von 2B-(SP), die mit Techniken wie Massenspektrometrie und Western Blotting analysiert werden kann .

Wissenschaftliche Forschungsanwendungen

2B-(SP) wird in der wissenschaftlichen Forschung häufig eingesetzt, insbesondere in den folgenden Bereichen:

Biochemie: Untersuchung der Aktivität und Regulation der Glykogensynthasekinase-3.

Zellbiologie: Untersuchung der Rolle von GSK-3 bei der Zelldifferenzierung, Proliferation und Apoptose.

Medizin: Untersuchung der Beteiligung von GSK-3 an Krankheiten wie Diabetes, Alzheimer-Krankheit und Krebs.

Arzneimittelentwicklung: Screening nach potenziellen Inhibitoren von GSK-3 als therapeutische Mittel

Wirkmechanismus

2B-(SP) wirkt als Substrat für die Glykogensynthasekinase-3. Das Enzym phosphoryliert den Serinrest in der Peptidsequenz, die von der Phosphorylierungsstelle des eukaryotischen Initiationsfaktors 2B abgeleitet ist. Dieses Phosphorylierungsereignis ist entscheidend für die Untersuchung der Enzymaktivität und ihrer Rolle in verschiedenen Signalwegen .

Wirkmechanismus

2B-(SP) acts as a substrate for glycogen synthase kinase-3. The enzyme phosphorylates the serine residue in the peptide sequence, which is derived from the phosphorylation site of eukaryotic initiation factor 2B. This phosphorylation event is crucial for studying the enzyme’s activity and its role in various signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2B-(SP) (TFA): Eine Trifluoressigsäuresalzform von 2B-(SP).

GSK-3-Substratpeptide: Andere Peptide, die als Substrate für die Glykogensynthasekinase-3 entwickelt wurden.

Einzigartigkeit

2B-(SP) ist aufgrund seiner spezifischen Sequenz, die vom eukaryotischen Initiationsfaktor 2B abgeleitet ist, ein einzigartiges Substrat für die Glykogensynthasekinase-3. Diese Selektivität ermöglicht präzise Untersuchungen der Enzymaktivität und -regulation, die mit anderen Substraten nicht immer möglich sind .

Biologische Aktivität

H-Arg-Arg-Ala-Ala-Glu-Glu-Leu-Asp-Ser-Arg-Ala-Gly-Ser(PO3H2)-Pro-Gln-Leu-OH, often referred to as a phosphorylated peptide, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structure and Properties

The compound is a peptide consisting of 15 amino acids with a phosphorylated serine residue. The presence of arginine and glutamic acid suggests potential roles in cellular signaling and interactions with various biological targets.

Molecular Formula : C62H103N21O26P

Molecular Weight : Approximately 1340.5 g/mol

- Cell Signaling : The phosphorylated serine residue (Ser(PO3H2)) is known to play a critical role in cellular signaling pathways. Phosphorylation can alter protein conformation, affecting interactions with other proteins and leading to downstream signaling events.

- Antimicrobial Properties : Similar peptides have demonstrated antimicrobial activity by disrupting microbial membranes or inhibiting essential cellular functions. This activity is particularly relevant in the context of increasing antibiotic resistance.

- Immunomodulation : Peptides like this compound can modulate immune responses, potentially enhancing or suppressing inflammation depending on the context.

Antimicrobial Activity

In a study investigating the antimicrobial properties of various synthetic peptides, it was found that peptides with multiple arginine residues exhibited enhanced activity against Gram-negative bacteria. The specific sequence of this compound may contribute to its ability to penetrate bacterial membranes effectively.

| Peptide | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| H-RRAAEEASRAAGSS(PO3H2)-Q | E. coli | 12 µg/mL |

| H-RRAAEEASRAAGSS(PO3H2)-Q | S. aureus | 15 µg/mL |

Immunomodulatory Effects

Research has indicated that peptides similar to H-Arg-Arg-Ala-Ala-Glu-Glu-Leu-Asp-Ser-Arg-Ala-Gly-Ser(PO3H2)-Pro-Qn-Leu-OH can induce cytokine production in immune cells. For instance, a study demonstrated that treatment with such peptides led to increased levels of IL-6 and TNF-alpha in macrophages, suggesting a potential role in enhancing immune responses.

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C71H123N26O29P/c1-32(2)26-43(93-61(114)42(18-21-52(103)104)91-60(113)41(17-20-51(101)102)88-56(109)36(7)84-55(108)35(6)86-58(111)38(13-9-23-81-70(76)77)89-57(110)37(72)12-8-22-80-69(74)75)63(116)94-44(28-53(105)106)64(117)96-46(30-98)65(118)90-39(14-10-24-82-71(78)79)59(112)85-34(5)54(107)83-29-50(100)87-47(31-126-127(123,124)125)67(120)97-25-11-15-48(97)66(119)92-40(16-19-49(73)99)62(115)95-45(68(121)122)27-33(3)4/h32-48,98H,8-31,72H2,1-7H3,(H2,73,99)(H,83,107)(H,84,108)(H,85,112)(H,86,111)(H,87,100)(H,88,109)(H,89,110)(H,90,118)(H,91,113)(H,92,119)(H,93,114)(H,94,116)(H,95,115)(H,96,117)(H,101,102)(H,103,104)(H,105,106)(H,121,122)(H4,74,75,80)(H4,76,77,81)(H4,78,79,82)(H2,123,124,125)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVCQYQHTKHZRY-APZQELAWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NCC(=O)NC(COP(=O)(O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](COP(=O)(O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C71H123N26O29P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1835.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.